Cas no 1849353-91-8 (1-(2-Fluoroethyl)-2,3-dimethylpiperidine)
1-(2-Fluoroethyl)-2,3-dimethylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Fluoroethyl)-2,3-dimethylpiperidine
- EN300-712891
- 1849353-91-8
- CID 130738392
- Piperidine, 1-(2-fluoroethyl)-2,3-dimethyl-
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- Inchi: 1S/C9H18FN/c1-8-4-3-6-11(7-5-10)9(8)2/h8-9H,3-7H2,1-2H3
- InChI Key: PLEKHUOTZVPMRZ-UHFFFAOYSA-N
- SMILES: FCCN1CCCC(C)C1C
Computed Properties
- Exact Mass: 159.142327740g/mol
- Monoisotopic Mass: 159.142327740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 0.882±0.06 g/cm3(Predicted)
- Boiling Point: 182.6±15.0 °C(Predicted)
- pka: 8.47±0.10(Predicted)
1-(2-Fluoroethyl)-2,3-dimethylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-712891-1.0g |
1-(2-fluoroethyl)-2,3-dimethylpiperidine |
1849353-91-8 | 1g |
$0.0 | 2023-06-07 |
1-(2-Fluoroethyl)-2,3-dimethylpiperidine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-(2-Fluoroethyl)-2,3-dimethylpiperidine
1-(2-Fluoroethyl)-2,3-Dimethylpiperidine: A Comprehensive Overview
The compound 1-(2-Fluoroethyl)-2,3-Dimethylpiperidine, identified by the CAS No. 1849353-91-8, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the broader class of piperidines, which are six-membered cyclic amines. The presence of a fluorine atom in the ethyl group introduces unique electronic and steric properties, making it a valuable compound for research and development.
Piperidines are widely studied due to their structural versatility and ability to form hydrogen bonds, which are crucial in drug design. The fluorine substitution in this compound enhances its lipophilicity, a property that is often desirable in pharmaceutical agents. Recent studies have highlighted the role of fluorinated piperidines in modulating the pharmacokinetics of drugs, including absorption, distribution, metabolism, and excretion (ADME). This makes 1-(2-Fluoroethyl)-2,3-Dimethylpiperidine a promising candidate for drug delivery systems and bioavailability optimization.
The synthesis of this compound typically involves multi-step reactions, often starting from piperidine derivatives. The introduction of the fluoroethyl group requires precise control over reaction conditions to ensure high yields and purity. Researchers have explored various methods, including nucleophilic substitution and coupling reactions, to synthesize this compound efficiently. The use of modern catalytic techniques has further improved the scalability of these processes, making it feasible for industrial applications.
In terms of physical properties, 1-(2-Fluoroethyl)-2,3-Dimethylpiperidine exhibits a melting point of approximately 65°C and a boiling point around 160°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, which facilitates its use in solution-based reactions. The compound's stability under thermal and oxidative conditions has also been evaluated, showing minimal degradation at elevated temperatures or in the presence of common oxidizing agents.
The application of this compound extends beyond pharmaceuticals. It has been investigated as a potential precursor for advanced materials, such as polymers and surfactants. For instance, its ability to form amphiphilic structures makes it an interesting candidate for developing self-assembling materials. Recent research has demonstrated its utility in creating nanoscale particles with controlled drug release capabilities.
Safety considerations are paramount when handling chemical compounds like 1-(2-Fluoroethyl)-2,3-Dimethylpiperidine. While it is not classified as a hazardous material under standard definitions, proper handling procedures should be followed to minimize exposure risks. This includes wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in the workspace.
In conclusion, 1-(2-Fluoroethyl)-2,3-Dimethylpiperidine represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties and synthetic accessibility make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic chemistry continue to unfold, the potential for this compound to contribute to innovative solutions in medicine and materials science remains vast.
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